3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
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Description
3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
The compound has been studied for its potential in the synthesis of anti-inflammatory agents. Research by Kalsi et al. (1990) involved the preparation of various benzamides, including compounds structurally related to 3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, which were tested for anti-inflammatory activity (Kalsi et al., 1990).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds like pyridazine analogs, closely related to the compound , have shown significant pharmaceutical importance. Sallam et al. (2021) synthesized and analyzed a compound involving chloro and pyridazine groups, highlighting their potential in drug development (Sallam et al., 2021).
Potential Antimicrobial Activities
Karanth et al. (2018) focused on synthesizing novel Schiff base benzamides for antimicrobial applications. Their research highlights the potential of benzamide derivatives in combating microbial infections (Karanth et al., 2018).
Antimicrobial and Antioxidant Activities
Flefel et al. (2018) prepared novel pyridine derivatives, closely related to the compound , which exhibited antimicrobial and antioxidant activities. This suggests a potential application in pharmaceuticals and health-related fields (Flefel et al., 2018).
Cardiotonic Activities
Wang et al. (2008) synthesized derivatives of pyridazinone, a similar compound, showing clear cardiotonic effects. This suggests potential applications in cardiovascular medicine (Wang et al., 2008).
properties
IUPAC Name |
3-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFURKCTBWKZLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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